2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester
Description
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester is a substituted azulene derivative characterized by a fused bicyclic aromatic system (azulene core) with a carboxylic acid methyl ester group at position 2 and methyl substituents at positions 4, 6, and 6.
Properties
CAS No. |
146678-98-0 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
methyl 4,6,8-trimethylazulene-2-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-9-5-10(2)13-7-12(15(16)17-4)8-14(13)11(3)6-9/h5-8H,1-4H3 |
InChI Key |
GLKMELABRRRBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C2C(=C1)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester typically involves the esterification of 2-Azulenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its azulene structure, which contributes to its distinctive chemical behavior. Azulene derivatives are known for their interesting photophysical properties and potential biological activities. The molecular formula is , and its structure consists of a methyl ester functional group attached to a trimethyl-substituted azulene ring.
Anticancer Activity
Recent studies have explored the anticancer properties of azulene derivatives. For instance, compounds similar to 2-azulenecarboxylic acid have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can interfere with microtubule dynamics, thereby exhibiting antitumor activity. A notable study demonstrated that derivatives of azulene effectively inhibit cell growth in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Effects
Azulene compounds have been investigated for their anti-inflammatory properties. The presence of the carboxylic acid moiety enhances the compound's ability to modulate inflammatory pathways. In vitro studies have indicated that these compounds can reduce the production of pro-inflammatory cytokines, making them candidates for developing new anti-inflammatory drugs .
Photovoltaic Materials
The unique electronic properties of azulene derivatives make them suitable for use in organic photovoltaic devices. Research has shown that incorporating 2-azulenecarboxylic acid into polymer blends can enhance charge transport properties and overall device efficiency. The compound's ability to absorb light in specific wavelengths contributes to improved energy conversion rates in solar cells .
Dyes and Pigments
Azulenes are also utilized as dyes due to their vibrant colors and stability under light exposure. The methyl ester derivative can be used in various applications ranging from textiles to coatings, where colorfastness and resistance to fading are critical .
Bioremediation
The compound's potential role in bioremediation has been explored, particularly in breaking down environmental pollutants. Studies suggest that certain microorganisms can metabolize azulene derivatives, leading to the detoxification of contaminated sites. This property makes it a candidate for developing bioremediation strategies aimed at cleaning up aromatic hydrocarbon pollutants .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate inflammation, microbial growth, and other biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison
Key Research Findings
- : The β-lactam compound is rigorously tested for crystallinity and dimethylaniline content, critical for antibiotic safety and efficacy . Its bicyclic structure contrasts sharply with azulene’s aromatic system, highlighting divergent reactivity and biological targets.
- : 8-O-Acetylshanzhiside methyl ester serves as a reference standard and synthetic precursor, emphasizing the role of methyl esters in stabilizing reactive intermediates .
Discussion of Functional and Application Differences
- Methyl Ester Utility : Both and highlight methyl esters as stabilizing groups for carboxylic acids, enhancing solubility or enabling synthetic manipulation. For 2-azulenecarboxylic acid derivatives, this group may similarly improve bioavailability or facilitate functionalization .
- Pharmacological Potential: While the β-lactam in targets bacterial cell walls, azulene derivatives are historically associated with anti-inflammatory and antioxidant properties. The absence of azulene-specific data in the provided evidence limits direct pharmacological comparisons.
- Structural Complexity : The azulene core’s electron-rich aromatic system contrasts with the saturated bicyclic frameworks in and , suggesting distinct chemical reactivity (e.g., electrophilic substitution vs. ring-opening reactions).
Biological Activity
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester is a compound belonging to the azulene family, known for its distinctive blue color and unique chemical structure. This compound has garnered attention in various biological studies due to its potential therapeutic properties. This article explores the biological activity of this compound through a review of relevant literature, data tables summarizing key findings, and case studies illustrating its applications.
- Molecular Formula : C13H16O2
- Molecular Weight : 204.27 g/mol
- IUPAC Name : 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester
Biological Activities
The biological activities of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester have been investigated in several studies. The following sections detail its reported effects on various biological systems.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential as a protective agent against oxidative damage in cells .
Anti-inflammatory Effects
2-Azulenecarboxylic acid derivatives have been shown to possess anti-inflammatory properties. In vitro assays revealed that these compounds inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in managing inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of the compound has been assessed against various bacterial strains. It demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests its potential application in developing new antimicrobial agents .
Case Study 1: Antioxidant Efficacy
In a controlled experiment, the antioxidant capacity of 2-Azulenecarboxylic acid was compared with standard antioxidants such as ascorbic acid and trolox. The results indicated that the compound exhibited comparable scavenging activity at specific concentrations (Table 1).
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 25 |
| Trolox | 30 |
| 2-Azulenecarboxylic Acid | 28 |
Table 1: Comparison of IC50 values for antioxidant activity.
Case Study 2: Anti-inflammatory Response
In vitro studies using RAW264.7 macrophage cells treated with lipopolysaccharide (LPS) showed that treatment with the methyl ester significantly reduced levels of TNF-α and IL-6 compared to untreated controls (Figure 1).
Figure 1: Effect of treatment on cytokine levels
Discussion
The findings suggest that 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester possesses multiple biological activities that could be harnessed for therapeutic purposes. Its antioxidant and anti-inflammatory properties make it a candidate for further research in treating oxidative stress-related diseases and inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
